molecular formula C9H10N2O4 B1370949 3-Amino-2-methyl-6-nitro methylbenzoate CAS No. 1082041-63-1

3-Amino-2-methyl-6-nitro methylbenzoate

Cat. No.: B1370949
CAS No.: 1082041-63-1
M. Wt: 210.19 g/mol
InChI Key: ZXSWYCWUZOVBAQ-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-6-nitro methylbenzoate is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol. This compound is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a benzoate structure. It is predominantly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

3-Amino-2-methyl-6-nitro methylbenzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to understand the interactions of amino and nitro groups with biological molecules.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of 3-Amino-2-methyl-6-nitro methylbenzoate typically involves multiple steps. One common synthetic route includes the nitration of a methylbenzoate derivative, followed by the reduction of the nitro group to an amino group . The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step . Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

3-Amino-2-methyl-6-nitro methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro or amino derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include strong acids for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-6-nitro methylbenzoate involves its interaction with molecular targets and pathways in biological systems. The amino and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as drug development or biochemical studies.

Comparison with Similar Compounds

3-Amino-2-methyl-6-nitro methylbenzoate can be compared with other similar compounds, such as:

    Methyl 3-amino-2-methylbenzoate: This compound lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 2-methyl-3-nitrobenzoate: This compound has a nitro group but lacks the amino group, affecting its applications and reactivity.

The uniqueness of this compound lies in the presence of both amino and nitro groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

methyl 3-amino-2-methyl-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-6(10)3-4-7(11(13)14)8(5)9(12)15-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSWYCWUZOVBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279510
Record name Methyl 3-amino-2-methyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-63-1
Record name Methyl 3-amino-2-methyl-6-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2-methyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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